molecular formula C47H93N2O6P B571635 C24:1 Sphingomyelin CAS No. 94359-13-4

C24:1 Sphingomyelin

Cat. No. B571635
CAS RN: 94359-13-4
M. Wt: 813.243
InChI Key: WKZHECFHXLTOLJ-QYKFWSDSSA-N
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Description

Synthesis Analysis

Sphingolipids, including C24:1 Sphingomyelin, are synthesized in the endoplasmic reticulum from nonsphingolipid precursors. Despite the diversity of structure and function of sphingolipids, their creation and destruction are governed by common synthetic and catabolic pathways . For example, acylation of sphingosine, phytosphingosine, or dihydrosphingosine with one of several possible acyl CoA molecules through the action of distinct ceramide synthases produces the molecules defined as ceramide .


Molecular Structure Analysis

The molecular structure of sphingomyelin in fluid phase bilayers has been determined by the joint analysis of small-angle neutron and X-ray scattering data . The structural parameters include the area per lipid, total bilayer thickness, and hydrocarbon thickness .


Chemical Reactions Analysis

Sphingolipids, including this compound, participate in a variety of intricate metabolic pathways. They play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function .


Physical And Chemical Properties Analysis

The biophysical properties of sphingolipids containing lignoceric (C24:0) or nervonic (C24:1) fatty acyl residues have been studied in multicomponent lipid bilayers containing cholesterol . Results point to C24:0 sphingolipids, namely lignoceroyl sphingomyelin (lSM) and lignoceroyl ceramide (lCer), having higher membrane rigidifying properties than their C24:1 homologues .

Scientific Research Applications

  • Structural Characterization : A study by Takahashi et al. (2007) investigated the structure of N-lignoceroyl (C24:0) sphingomyelin bilayer membranes. They found that C24:0 sphingomyelin forms a ripple phase in bilayers, indicating specific intermolecular interactions in the membrane.

  • Phase Behavior in Membranes : Research by Bar et al. (1997) explored the phase behavior of sphingomyelin and its interaction with phosphatidylcholine. The study highlights the unique phase structures and mixing behaviors of different sphingomyelin species, including C24 sphingomyelin.

  • Role in Cell Survival and Inflammation : Rivera et al. (2015) discussed how sphingomyelinase and ceramide 1-phosphate, derived from sphingomyelin, regulate physiological functions like apoptosis, cell growth, and inflammation.

  • Metabolic Stability in Brain Myelin : A study by Freysz and Mandel (1980) on rat brain microsomes and myelin revealed that C24 sphingomyelin exhibits high metabolic stability, suggesting its role in maintaining myelin integrity.

  • Impact on Cholesterol and Membrane Organization : Courtney et al. (2018) found that C24 sphingomyelin influences cholesterol distribution and lateral organization in plasma membranes, affecting membrane properties and functions.

  • Serum Sphingomyelin in Obesity and Metabolic Syndrome : Hanamatsu et al. (2014) reported that specific serum sphingomyelin species, including C24:0, are associated with obesity, insulin resistance, and lipid metabolism, suggesting their potential as biomarkers.

  • Sphingomyelins in Sickle Cell Disease : Research by Aslan et al. (2018) showed altered sphingomyelin levels in sickle cell disease, indicating their possible role in the disease's pathophysiology.

  • Complex Effects in Membrane Organization : García-Arribas et al. (2017) studied the complex effects of C24:1 sphingolipids in membranes, revealing how they impact the physical properties of the membrane.

Mechanism of Action

Target of Action

C24:1 Sphingomyelin primarily targets the lipid bilayers of cell membranes . These lipid bilayers are composed of various lipids, including cholesterol, and play a crucial role in maintaining the structural integrity of cells and facilitating cellular signaling .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayers of cell membranes . It has a unique interaction with cholesterol, which is a key component of these membranes . This interaction influences the distribution of cholesterol between the inner and outer leaflets of the membrane .

Biochemical Pathways

The presence of this compound in the lipid bilayer influences the formation of segregated areas or ‘domains’ within the membrane . These domains can impact the diffusivity of proteins and their capacity to cluster and exert their physiological effects . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .

Pharmacokinetics

Its integration into lipid bilayers suggests it may have a high bioavailability within cellular environments .

Result of Action

The presence of this compound in the lipid bilayer suppresses the formation of microdomains in the plasma membrane . This suppression can influence the lateral organization of the membrane and potentially generate cholesterol asymmetry .

Action Environment

The action of this compound is influenced by the lipid composition of the environment. For instance, the presence of other sphingolipids can affect its ability to suppress microdomain formation . Moreover, its interaction with cholesterol suggests that the cholesterol content of the environment may also influence its action .

Future Directions

The combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers . These results are relevant for events of membrane platform formation, in the context of sphingolipid-based signaling cascades . Future research may focus on these aspects to further understand the role of C24:1 Sphingomyelin in cellular functions.

properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHECFHXLTOLJ-QYKFWSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H93N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

94359-13-4
Record name SM(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: Does growth hormone administration influence C24:1 sphingomyelin levels in the aging thymus?

A: Interestingly, growth hormone treatment appears to mitigate some of the age-related lipid alterations observed in the murine thymus. [] While the study did not directly investigate the impact of growth hormone on this compound levels, it did find that growth hormone administration decreased overall triglyceride and free cholesterol levels in the thymus of older mice. [] Further investigation into the specific effects of growth hormone on this compound and its potential role in thymic rejuvenation is warranted.

Q2: How does this compound relate to lipotoxicity in human pancreatic islets?

A: While the provided research [] did not directly investigate the role of this compound in lipotoxicity within human pancreatic islets, it did identify this specific sphingomyelin species as being elevated in islets chronically exposed to palmitate, a saturated fatty acid. [] This finding suggests a potential connection between this compound and the development of islet cell dysfunction, but further research is necessary to understand the specific mechanisms involved.

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